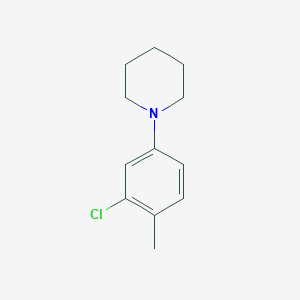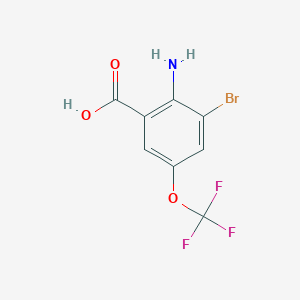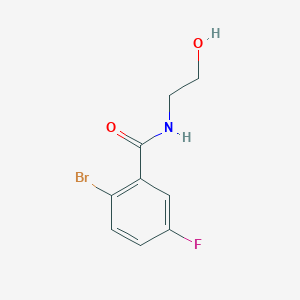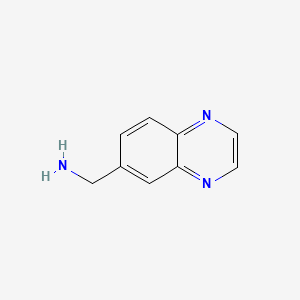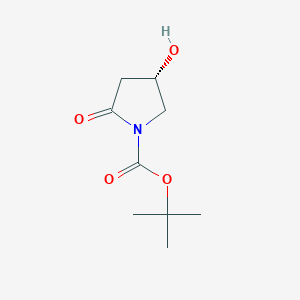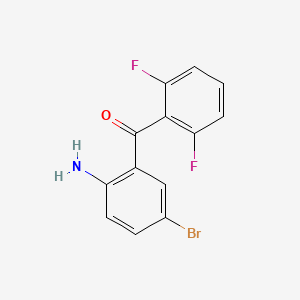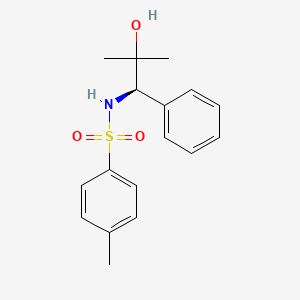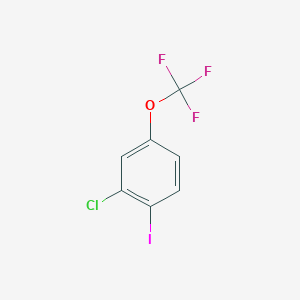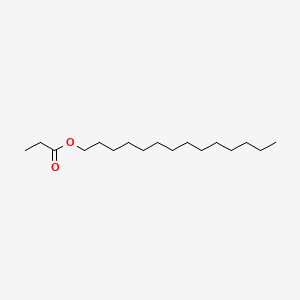
Tetradecyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl propionate is a carboxylic ester.
Applications De Recherche Scientifique
1. Historical Context and Evolution
Tetradecyl propionate is not directly mentioned in the research; however, its relevance can be inferred from the history of tetracyclines. Discovered from soil bacteria, tetracyclines, a class of antibiotics, were first reported in 1948. They have evolved over time, with second and third-generation compounds showing increased potency against resistant bacteria and improved properties. This evolution indicates the potential for derivatives like tetradecyl propionate to be explored for similar or extended applications (Nelson & Levy, 2011).
2. Effects on Mitochondrial Function
The effect of tetracyclines on mitochondrial function in eukaryotic models, including their impact on mitochondrial translation, suggests potential research areas for tetradecyl propionate. These findings highlight the importance of considering potential off-target effects in biomedical research, which could extend to derivatives of tetracyclines like tetradecyl propionate (Moullan et al., 2015).
3. Environmental Interaction and Sorption Behavior
Tetracyclines' interaction with the environment, such as their sorption behavior in soils and sediments, provides insights into the potential environmental impact of tetradecyl propionate. Understanding how these compounds interact with various environmental factors could be critical for assessing the environmental impact of similar compounds (Sassman & Lee, 2005).
4. Nonantibiotic Properties and Clinical Implications
The nonantibiotic properties of tetracyclines, including effects on inflammation, proteolysis, and bone metabolism, provide a foundation for exploring similar properties in tetradecyl propionate. This could lead to new therapeutic applications beyond its original scope (Sapadin & Fleischmajer, 2006).
5. Wastewater Treatment and Environmental Degradation
The degradation of tetracycline in wastewater treatment processes like photo-electro-Fenton oxidation can guide research into how tetradecyl propionate might be handled in similar scenarios. This is crucial for understanding the environmental management of such compounds (Liu et al., 2013).
Propriétés
Numéro CAS |
6221-95-0 |
|---|---|
Nom du produit |
Tetradecyl propionate |
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
tetradecyl propanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h3-16H2,1-2H3 |
Clé InChI |
YRZGMTHQPGNLEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CC |
Autres numéros CAS |
6221-95-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



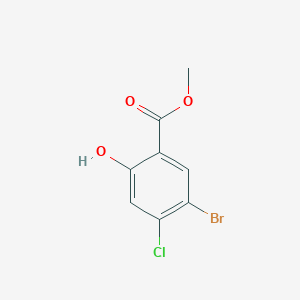
![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
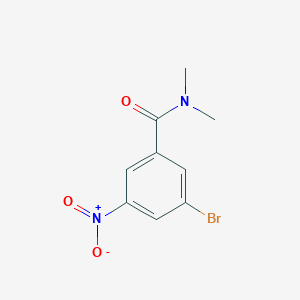
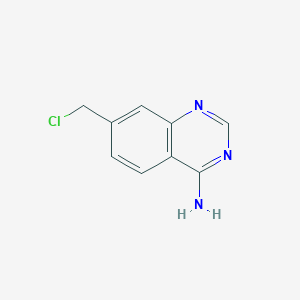
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
